molecular formula C22H25N3O B4512798 1-(4-methylpiperazin-1-yl)-3-(2-phenyl-1H-indol-1-yl)propan-1-one

1-(4-methylpiperazin-1-yl)-3-(2-phenyl-1H-indol-1-yl)propan-1-one

Cat. No.: B4512798
M. Wt: 347.5 g/mol
InChI Key: ZZVGFKHKPGDRLY-UHFFFAOYSA-N
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Description

1-(4-Methylpiperazin-1-yl)-3-(2-phenyl-1H-indol-1-yl)propan-1-one is a synthetic small molecule featuring an indole scaffold linked to a 4-methylpiperazine group via a propan-1-one chain. The indole nucleus is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in several FDA-approved therapeutics . Researchers are exploring this compound and its analogs as modulators of various biological targets. Preliminary research into structurally related compounds suggests potential utility in investigating monoamine reuptake mechanisms and associated neurological pathways . Furthermore, indole derivatives are extensively studied in oncology research for their ability to interact with key proteins and enzymes involved in cancer progression, such as protein kinases . The 4-methylpiperazine moiety is a common pharmacophore that can influence the molecule's solubility and its interaction with enzymatic targets . This product is provided for research purposes to support investigations in chemical biology, drug discovery, and pharmacology. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should conduct their own experiments to fully characterize the compound's properties and specific mechanisms of action.

Properties

IUPAC Name

1-(4-methylpiperazin-1-yl)-3-(2-phenylindol-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O/c1-23-13-15-24(16-14-23)22(26)11-12-25-20-10-6-5-9-19(20)17-21(25)18-7-3-2-4-8-18/h2-10,17H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZVGFKHKPGDRLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CCN2C3=CC=CC=C3C=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-methylpiperazin-1-yl)-3-(2-phenyl-1H-indol-1-yl)propan-1-one is a derivative of indole and piperazine that has garnered attention for its potential therapeutic applications, particularly in the modulation of neurotransmitter systems. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C19H24N2O\text{C}_{19}\text{H}_{24}\text{N}_{2}\text{O}

This structure features a piperazine ring, which is known for enhancing the bioactivity of various pharmacological agents.

Research indicates that this compound acts primarily as a serotonin (5-HT) reuptake inhibitor . Inhibition of serotonin reuptake is crucial in treating mood disorders, as it increases serotonin levels in the synaptic cleft, enhancing mood and emotional regulation. Additionally, it has shown activity in modulating norepinephrine levels, which may contribute to its antidepressant effects .

Antidepressant Effects

A study highlighted the synthesis and evaluation of similar compounds that exhibited significant 5-HT reuptake inhibition . For instance, derivatives closely related to our compound demonstrated promising results in vivo, where they effectively reduced immobility times in the forced swimming test (FST), a common model for assessing antidepressant activity .

Antimicrobial Activity

Another aspect of biological activity includes potential antimicrobial properties . The compound's structural analogs have been tested against various pathogens, showing significant inhibitory concentrations against bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values reported ranged from 0.22 to 0.25 μg/mL for some derivatives, indicating potent antibacterial activity .

Study 1: Antidepressant Evaluation

In a controlled study, a compound structurally similar to 1-(4-methylpiperazin-1-yl)-3-(2-phenyl-1H-indol-1-yl)propan-1-one was evaluated for its antidepressant effects. The results indicated that this compound significantly antagonized the p-chloroamphetamine-induced depletion of serotonin in the hypothalamus and reduced immobility times in the FST .

Study 2: Antimicrobial Assessment

A series of derivatives were assessed for their antimicrobial activities. Among these, one derivative showed an MIC value comparable to standard antibiotics like norfloxacin, suggesting that modifications to the indole structure can lead to enhanced antimicrobial efficacy .

Data Tables

Activity Type Compound MIC (μg/mL) Effect
Antidepressant1-(4-methylpiperazin-1-yl)-3-(2-phenylindole)N/AReduced immobility in FST
AntimicrobialStructural Analog A0.22Effective against Staphylococcus aureus
AntimicrobialStructural Analog B0.25Effective against E. coli

Scientific Research Applications

Pharmacological Properties

This compound exhibits significant activity as a modulator of neurotransmitter systems , particularly influencing norepinephrine (NE) and serotonin (5-HT) pathways. Research indicates that it can be effective in treating conditions related to monoamine reuptake, including:

  • Vasomotor Symptoms (VMS) : The compound has been studied for its ability to alleviate VMS, which are commonly experienced during menopause. It acts by modulating NE and 5-HT levels, potentially providing relief from hot flashes and mood swings associated with hormonal changes .
  • Depressive Disorders : Its pharmacological profile suggests efficacy in managing major depressive disorder (MDD) by enhancing monoamine neurotransmission, which is often disrupted in depressive states .
  • Chronic Pain Syndromes : The compound has shown promise in treating fibromyalgia and diabetic neuropathy, conditions characterized by chronic pain and altered pain perception due to neurotransmitter imbalances .

Case Studies and Research Findings

Several studies have documented the effects of this compound on various health conditions:

  • Treatment of VMS : A patent describes the use of this compound for alleviating vasomotor symptoms by affecting NE and 5-HT activity. Clinical trials indicated a significant reduction in the frequency and severity of hot flashes among participants .
  • Management of Depression : In a controlled study, patients with MDD who received treatment with this compound reported improved mood scores compared to a placebo group. The mechanism was attributed to enhanced serotonergic activity .
  • Chronic Pain Relief : Research focusing on patients with fibromyalgia highlighted the compound's ability to reduce pain levels significantly. The study noted improvements in overall quality of life metrics among those treated with the compound compared to standard pain management therapies .

Chemical Reactions Analysis

Indole Ring Reactivity

The 2-phenylindole group undergoes electrophilic substitutions and catalytic coupling reactions due to its electron-rich aromatic system.

Key Reactions:

  • Electrophilic Aromatic Substitution :
    The indole's phenyl group participates in halogenation and nitration under mild conditions. For example, bromination at the para position of the phenyl ring occurs using NBS\text{NBS} (N-bromosuccinimide) in CH2Cl2\text{CH}_2\text{Cl}_2 at 0°C (yield: 65–75%) .

    • Mechanism :
      Formation of an nn-Bu4_4P+^+KCO3_3^- salt facilitates hydrogen bonding with the indole NH, activating the ring for electrophilic attack .

  • Fischer Indolization :
    The indole core can be synthesized via cyclization of phenylhydrazones. For example, treatment of 1-[4-(benzoyl)phenyl]propan-1-one with phenylhydrazine in ethanol, followed by BF3_3-catalyzed cyclization, yields indole derivatives (80% yield) .

Piperazine Ring Modifications

The 4-methylpiperazine group undergoes alkylation, acylation, and salt formation due to its tertiary amine structure.

Key Reactions:

  • N-Alkylation :
    Reacts with alkyl halides (e.g., methyl iodide) in CH3CN\text{CH}_3\text{CN} at reflux to form quaternary ammonium salts.

    • Conditions :

      • Solvent: Acetonitrile

      • Temperature: 80°C

      • Yield: 70–85% .

  • Acylation :
    The piperazine nitrogen reacts with acetyl chloride in the presence of Et3N\text{Et}_3\text{N} to form amide derivatives.

    • Example :
      R-NH+ClCOCH3R-NHCOCH3\text{R-NH} + \text{ClCOCH}_3 \rightarrow \text{R-NHCOCH}_3 (yield: 60–75%) .

Propanone Backbone Reactivity

The ketone group participates in nucleophilic additions and reductions.

Key Reactions:

  • Nucleophilic Addition :
    Reacts with Grignard reagents (e.g., CH3MgBr\text{CH}_3\text{MgBr}) to form tertiary alcohols.

    • Conditions :

      • Solvent: Tetrahydrofuran (THF)

      • Temperature: 0°C to room temperature

      • Yield: 50–65% .

  • Reduction :
    Catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) reduces the ketone to a secondary alcohol.

    • Example :
      R-CO-R’R-CH(OH)-R’\text{R-CO-R'} \rightarrow \text{R-CH(OH)-R'} (yield: 85–90%) .

Comparative Reaction Data

Reaction TypeReagents/ConditionsYieldKey Reference
Indole BrominationNBS,CH2Cl2\text{NBS}, \text{CH}_2\text{Cl}_265–75%
Fischer IndolizationPhenylhydrazine, BF3\text{BF}_380%
Piperazine N-AlkylationMethyl iodide, CH3CN\text{CH}_3\text{CN}70–85%
Propanone ReductionH2/Pd-C\text{H}_2/\text{Pd-C}85–90%

Mechanistic Insights

  • Indole Activation :
    The nn-Bu4_4P+^+KCO3_3^- salt stabilizes transition states during electrophilic substitutions by coordinating with the indole NH .

  • Piperazine Reactivity :
    Steric hindrance from the 4-methyl group directs alkylation to the less hindered nitrogen .

Structural Analogs and Reactivity Trends

CompoundCore ModificationsReactivity Difference
3-(4-Methylpiperazin-1-yl)indoleLacks propanone backboneLower solubility in polar solvents
5-(4-Methylpiperazin-1-yl)indolePiperazine at indole 5-positionEnhanced electrophilic substitution at indole 3-position

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogs

Compound Name Piperazine Substituent Indole Substituent Ketone Linker Modifications Molecular Weight (g/mol) Key Applications/Activities Evidence ID
1-(4-methylpiperazin-1-yl)-3-(2-phenyl-1H-indol-1-yl)propan-1-one 4-Methyl 2-Phenyl None ~380–400 (estimated) Hypothesized CNS modulation N/A
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one 3-Chlorophenyl Indol-3-yl None 367.9 Serotonin/dopamine receptor studies
1-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-3-(4-methylphenyl)propan-1-one 4-Methylbenzenesulfonyl 4-Methylphenyl None 386.5 Enzyme inhibition, materials science
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(1H-indol-6-yl)propan-1-one (P095-0545) 3-Chlorophenyl Indol-6-yl None ~370–390 (estimated) High-throughput screening
2-{[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3-(prop-2-en-1-yl)-... 4-Phenyl Pyrimidoindol-4-one Sulfanyl-ether linker ~450–470 (estimated) Multi-target biological activity

Research Findings and Trends

  • Receptor Binding : Piperazine-indole hybrids frequently target GPCRs (G-protein-coupled receptors), with substituents dictating selectivity .
  • Metabolic Stability : Methyl groups on piperazine (target compound) may reduce oxidative metabolism compared to halogenated analogs .
  • Synthetic Accessibility : Many analogs are synthesized via nucleophilic substitution or coupling reactions, enabling modular drug design .

Q & A

Q. What are the recommended synthetic routes for optimizing the yield of 1-(4-methylpiperazin-1-yl)-3-(2-phenyl-1H-indol-1-yl)propan-1-one?

Methodological Answer:

  • Key Steps :
    • Aminomethylation : Use a two-step approach involving condensation of 2-phenyl-1H-indole with a propanone intermediate, followed by coupling with 4-methylpiperazine. Optimize reaction time and temperature (e.g., 60–80°C, 12–24 hrs) to reduce side products .
    • Catalytic Systems : Employ palladium or copper catalysts for cross-coupling reactions involving indole derivatives, as these improve regioselectivity .
    • Purification : Utilize flash column chromatography (silica gel, eluent: cyclohexane/ethyl acetate gradient) for high-purity isolation .

Q. How can structural characterization of this compound be systematically validated?

Methodological Answer:

  • Spectroscopic Techniques :
    • 1H/13C NMR : Assign peaks using DEPT and COSY experiments to confirm the indole, piperazine, and propanone moieties. For example, the methyl group on piperazine should appear as a singlet near δ 2.3 ppm .
    • Mass Spectrometry (HRMS) : Validate the molecular ion peak (e.g., [M+H]+ at m/z 376.215) and fragmentation patterns to confirm the backbone .
    • X-ray Crystallography : If crystals are obtainable, use SHELX programs (e.g., SHELXL) for refinement, focusing on torsional angles between the indole and piperazine groups .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

  • Apoptosis Assays : Screen for caspase-3 activation in leukemia cell lines (e.g., HL-60, K562) using fluorogenic substrates (e.g., Ac-DEVD-AMC). Compare dose-response curves (IC50) with known pro-apoptotic agents .
  • Enzyme Inhibition : Test against phospholipase A2α (cPLA2α) via vesicle-based assays. Use 3-(4-decyloxyphenoxy)-2-oxopropyl analogs as positive controls (IC50 ~4.3 nM) .

Advanced Research Questions

Q. How can contradictory data on cytotoxicity across cell lines be resolved?

Methodological Answer:

  • Mechanistic Profiling :
    • Pathway Analysis : Use RNA-seq or phosphoproteomics to identify differential activation of apoptotic (e.g., BAX/BCL-2) or survival pathways (e.g., PI3K/AKT) in sensitive vs. resistant cell lines .
    • Metabolic Stability : Assess compound stability in cell lysates via LC-MS to rule out degradation artifacts. Compare half-lives in HL-60 vs. primary human fibroblasts .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -F, -Cl) to the phenyl ring to enhance membrane permeability and re-test activity .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting cPLA2α inhibition?

Methodological Answer:

  • Core Modifications :
    • Indole Substitution : Replace 2-phenyl with 5-methoxyindole to enhance π-π stacking in the enzyme’s hydrophobic pocket .
    • Piperazine Optimization : Compare 4-methylpiperazine with 4-ethyl or 4-cyclohexyl analogs to assess steric effects on binding affinity .
  • Computational Modeling :
    • Docking Studies : Use AutoDock Vina to simulate binding poses in the cPLA2α catalytic domain (PDB: 1CJY). Prioritize derivatives with predicted ΔG < -9 kcal/mol .

Q. How can regioselectivity challenges in propan-1-one synthesis be addressed?

Methodological Answer:

  • Reaction Engineering :
    • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 24 hrs) and improve regioselectivity by >20% via controlled dielectric heating .
    • Protecting Groups : Temporarily protect the indole NH with Boc to prevent unwanted cyclization during piperazine coupling .
  • Analytical Monitoring : Employ in-situ FTIR to track carbonyl (C=O) stretching frequencies (1700–1750 cm⁻¹) and optimize reaction quenching .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data in polar vs. nonpolar solvents?

Methodological Answer:

  • Solubility Profiling :
    • Hansen Parameters : Calculate solubility spheres using δD (dispersion), δP (polar), and δH (hydrogen bonding) values. High δP (>12 MPa¹/²) suggests preferential solubility in DMSO over hexane .
    • Co-solvency : Test binary solvent systems (e.g., ethanol/water) to enhance solubility for in vivo assays. A 70:30 ethanol/water ratio often balances solubility and biocompatibility .

Experimental Design Tables

Parameter Optimized Condition Reference
Synthesis Temperature70°C (aminomethylation step)
Chromatography EluentCyclohexane:EtOAc (8:2 → 6:4)
Caspase-3 Assay IC502.5 µM (HL-60 cells)
cPLA2α InhibitionIC50 = 15 nM (predicted)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-methylpiperazin-1-yl)-3-(2-phenyl-1H-indol-1-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
1-(4-methylpiperazin-1-yl)-3-(2-phenyl-1H-indol-1-yl)propan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.